3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound contains several functional groups including a thieno[2,3-d]pyrimidin-4-one ring, a thiophen-2-yl group, and a 3,4-dimethoxyphenyl group . These groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its IUPAC name and the functional groups present. It contains a thieno[2,3-d]pyrimidin-4-one ring, which is a heterocyclic compound containing sulfur and nitrogen . It also has a thiophen-2-yl group, which is a five-membered aromatic ring with one sulfur atom . The 3,4-dimethoxyphenyl group is an aromatic ring with two methoxy groups attached at the 3 and 4 positions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present .Scientific Research Applications
Antitumor Activity Evaluation
The synthesis of novel thieno[3,2-d]pyrimidine derivatives, including the specific compound , has been extensively researched for potential antitumor activities. For instance, a study reported the synthesis of a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds exhibited growth inhibition properties comparable to doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).
Antiviral Research
Research into the antiviral potential of thieno[2,3-d]pyrimidine derivatives has also been conducted, demonstrating their efficacy against HIV-1. A study synthesized new thio derivatives of pyrimidin-4(3H)-one, showing virus-inhibiting properties with respect to the type 1 human immunodeficiency virus (HIV-1) in vitro (Novikov, Ozerov, Sim, & Buckheit, 2004).
Synthetic Methodologies and Heterocyclic System Synthesis
The compound's versatility in synthetic chemistry is highlighted through various methodologies for synthesizing heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Such research provides a foundation for developing new compounds with potential biological activities (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antioxidant Activity
Compounds derived from thieno[2,3-d]pyrimidines have been explored for their antioxidant activities. A study synthesizing new heterocycles from 2-acetylnaphthalene discussed the promising antioxidant activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives using the DPPH free radical method (Taha, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S3/c1-24-14-6-5-12(10-15(14)25-2)7-8-22-19(23)17-13(16-4-3-9-27-16)11-28-18(17)21-20(22)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKHVFRCDGVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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